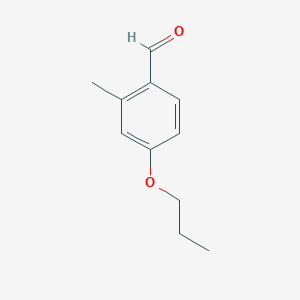

2-Methyl-4-propoxybenzaldehyde

Description

2-Methyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a benzaldehyde derivative, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Properties

IUPAC Name |

2-methyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTVGFZUHDIYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-propoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol, 2-Methyl-4-propoxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Methyl-4-propoxybenzoic acid.

Reduction: 2-Methyl-4-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Methyl-4-propoxybenzaldehyde serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:

- Mannich Reactions : It can be utilized as an intermediate in Mannich reactions to synthesize β-amino carbonyl compounds.

- Aldol Reactions : This compound can participate in aldol reactions to produce larger carbon skeletons, which are essential for drug development.

Medicinal Chemistry

Research has shown that derivatives of this compound exhibit significant biological activities, making them candidates for pharmaceutical applications. For instance:

- Anticancer Activity : Some studies indicate that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds derived from this aldehyde have shown IC50 values indicating potent activity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Properties : Compounds derived from this compound have demonstrated antimicrobial activity against several pathogens, indicating potential use in developing new antibacterial agents .

Enzyme Inhibition Studies

Research utilizing this compound has explored its role as an enzyme inhibitor. For example, studies have indicated that it can serve as a probe in biochemical assays to study enzyme mechanisms. Its structural properties allow it to interact effectively with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms .

Behavioral Studies

In ecological studies, related compounds have been investigated for their effects on insect behavior. For instance, certain derivatives have been found to repel specific ant species more effectively than other compounds, suggesting potential applications in pest control .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Anticancer Activity | Derivatives exhibited IC50 values ranging from 0.57 μM to 102 nM against various cancer cell lines | Potential development of new anticancer drugs |

| Enzyme Inhibition | Demonstrated significant interaction with key enzymes involved in metabolic pathways | Useful in drug design targeting metabolic diseases |

| Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria | Development of new antibiotics |

Mechanism of Action

The mechanism of action of 2-Methyl-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

2-Methyl-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

4-Propoxybenzaldehyde: Lacks the methyl group at the second position

Uniqueness

2-Methyl-4-propoxybenzaldehyde is unique due to the specific combination of the methyl and propoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research .

Biological Activity

2-Methyl-4-propoxybenzaldehyde is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the propoxy group, allow it to interact with biological systems in significant ways. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C11H14O2. The compound features a benzene ring substituted at the 2-position with a methyl group and at the 4-position with a propoxy group.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity . A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition is selective due to the conserved nature of RNAP subunits across different species, allowing for broad-spectrum activity without cross-resistance with other antibiotics like rifamycins .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic processes. For example, it shows promise as an inhibitor of monoamine oxidase (MAO), which is relevant for neurological disorders such as Parkinson's disease. The inhibition profile suggests that it may selectively target MAO-B, potentially leading to fewer side effects compared to non-selective MAO inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Inhibits bacterial RNAP, disrupting RNA synthesis.

- Potentially inhibits MAO-B, affecting neurotransmitter metabolism.

-

Receptor Interaction :

- May bind to various receptors involved in inflammatory responses, although specific receptor targets require further investigation.

-

Cellular Pathway Alteration :

- Alters signaling pathways related to cell growth and apoptosis through enzyme interactions.

Study on Antibacterial Activity

A study published in a patent document detailed the antibacterial efficacy of this compound against Mycobacterium tuberculosis and other pathogenic bacteria. The compound was shown to significantly reduce bacterial load in vitro, demonstrating its potential as a therapeutic agent for infectious diseases .

Neuroprotective Effects

Another study explored the neuroprotective properties of the compound through its action on MAO enzymes. The findings indicated that derivatives of this compound could potentially improve cognitive function by modulating neurotransmitter levels in animal models .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antibacterial Activity | Yes | Yes (e.g., other benzaldehydes) |

| MAO Inhibition | Selective for MAO-B | Non-selective options available |

| RNAP Inhibition | Broad-spectrum | Limited to specific pathogens |

| Therapeutic Applications | Infectious diseases, Neurology | Varies widely |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.